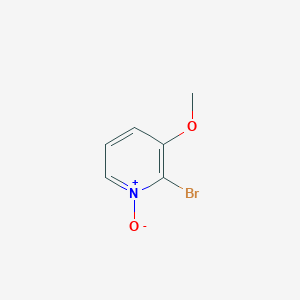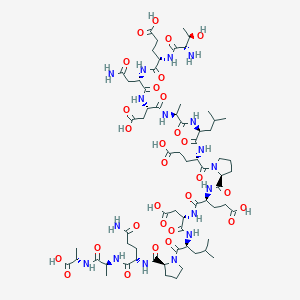
3,5-Dichloro-2,4-difluorobenzoyl chloride
Overview
Description
3,5-Dichloro-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C7HCl3F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3,5-Dichloro-2,4-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,5-dichloro-2,4-difluorobenzoic acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group . The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
3,5-Dichloro-2,4-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. These reactions typically occur under mild conditions with the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dichloro-2,4-difluorobenzoic acid and hydrochloric acid. This reaction is usually carried out under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-2,4-difluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is utilized in various chemical synthesis processes to introduce the 3,5-dichloro-2,4-difluorobenzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
3,5-Dichloro-2,4-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
3,5-Dichlorobenzoyl chloride: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and the properties of the final products.
2,4-Difluorobenzoyl chloride: Lacks the chlorine atoms, which can influence its reactivity and the types of reactions it undergoes.
3,5-Difluorobenzoyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
The presence of both chlorine and fluorine atoms in this compound makes it unique in terms of its reactivity and the types of products it can form.
Properties
IUPAC Name |
3,5-dichloro-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O/c8-3-1-2(7(10)13)5(11)4(9)6(3)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQXYQZMYOGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543944 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-72-8 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)



